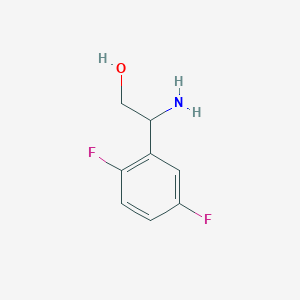

2-Amino-2-(2,5-difluorophenyl)ethanol

Description

Contextualization within Amino Alcohol Chemistry

Amino alcohols are a class of organic compounds characterized by the presence of both an amine and an alcohol functional group. foodb.ca Specifically, 1,2-amino alcohols, such as 2-Amino-2-(2,5-difluorophenyl)ethanol, feature these groups on adjacent carbon atoms. foodb.ca This arrangement imparts a unique reactivity profile, making them versatile intermediates in a wide array of chemical transformations. smolecule.comnih.gov

The synthesis of amino alcohols can be approached through various stereoselective methods, often starting from alkenes or their derivatives. diva-portal.org These methods are crucial as the biological activity of molecules derived from chiral amino alcohols is often highly dependent on their stereochemistry. Enantiopure vicinal amino alcohols have traditionally been synthesized from the chiral pool of amino acids, though this limits the diversity of accessible structures. diva-portal.org More contemporary approaches focus on the development of asymmetric routes to afford specific stereoisomers. diva-portal.orgdiva-portal.org

The chemical reactivity of amino alcohols is characterized by the distinct properties of the amino and hydroxyl groups. The amino group can act as a nucleophile, allowing for reactions such as N-alkylation and amide formation when reacted with carboxylic acids. smolecule.comrsc.org The alcohol group can undergo oxidation to form aldehydes or ketones. smolecule.com These dual functionalities allow for the construction of complex molecular architectures and have made amino alcohols vital building blocks in organic synthesis. nih.gov

Significance of Fluorinated Amino Alcohols in Organic Synthesis and Chemical Biology

The incorporation of fluorine into organic molecules has become a powerful strategy in medicinal chemistry and drug design. nbinno.comnih.gov Fluorine, being the most electronegative element, can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. nbinno.com When incorporated into amino alcohols, these effects can lead to compounds with enhanced therapeutic potential. alfa-chemistry.com

Fluorinated amino alcohols are considered important fluorinated building blocks in the synthesis of pharmaceuticals. alfa-chemistry.com The strategic placement of fluorine atoms, as seen in the 2,5-difluoro substitution on the phenyl ring of this compound, can modulate the electronic properties of the aromatic ring, influencing its interactions with biological macromolecules. smolecule.com This fluorination can also block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate. nbinno.com

In the context of chemical biology, fluorinated amino alcohols serve as valuable research tools. For instance, they can be used to probe the active sites of enzymes or receptors, providing insights into molecular recognition processes. The unique properties imparted by fluorine can lead to improved potency, selectivity, and pharmacokinetic profiles of bioactive compounds. nih.gov

Role as a Privileged Scaffold and Versatile Intermediate

The concept of a "privileged scaffold" is central to modern drug discovery. openochem.org A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets with high affinity. openochem.org These structures serve as versatile templates for the design and synthesis of compound libraries, increasing the efficiency of identifying new drug candidates. nih.govopenochem.org

This compound can be considered a precursor to or a component of privileged scaffolds. Its structure, featuring a chiral center and multiple points for functionalization, makes it an ideal starting material for creating a diverse range of molecules. sigmaaldrich.comtcichemicals.com The difluorophenyl moiety, in particular, is a common feature in many biologically active compounds.

As a versatile intermediate, this compound serves as a key building block in the synthesis of more complex pharmaceutical compounds. smolecule.com For example, it is a precursor in the development of potential new antidepressants and neuroprotective agents. smolecule.com Its utility is demonstrated in its application as a starting material for creating molecules that can interact with specific biological targets, such as neurotransmitter transporters. smolecule.com The ability to readily modify both the amino and alcohol groups allows chemists to systematically alter the structure of the molecule to optimize its biological activity, a process known as structure-activity relationship (SAR) studies. openochem.org

Below is a table summarizing the key properties of this compound.

| Property | Value |

| Molecular Formula | C₈H₉F₂NO |

| Chirality | Exists as (R) and (S) enantiomers |

| Key Functional Groups | Primary Amine, Primary Alcohol, Difluorophenyl Ring |

| Applications | Chiral building block, Pharmaceutical intermediate |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(2,5-difluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO/c9-5-1-2-7(10)6(3-5)8(11)4-12/h1-3,8,12H,4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEFNBXBWLCZHCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(CO)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Stereochemical Control of 2 Amino 2 2,5 Difluorophenyl Ethanol

Established Chemical Synthesis Pathways for 2-Amino-2-(2,5-difluorophenyl)ethanol

Several established chemical synthesis pathways have been developed to produce this compound. These methods often begin with commercially available starting materials and involve key chemical transformations.

Reductive Amination Strategies

Reductive amination is a widely used and powerful method for the formation of carbon-nitrogen bonds, making it a key strategy in the synthesis of amines. harvard.edu This process typically involves the reaction of a carbonyl compound, such as an aldehyde or ketone, with an amine to form an intermediate imine, which is then reduced to the corresponding amine. wikipedia.orglibretexts.org This method is favored in green chemistry due to its potential for one-pot reactions under mild conditions, which reduces waste by eliminating the need for intermediate purification steps. wikipedia.org

In the context of synthesizing this compound, a reductive amination approach would likely start with a suitable carbonyl precursor. The reaction can be carried out using various reducing agents. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanobohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comorganic-chemistry.org Sodium cyanoborohydride is particularly effective as it can selectively reduce the imine in the presence of the starting aldehyde or ketone. masterorganicchemistry.com However, due to the high toxicity of sodium cyanoborohydride and its byproducts, sodium triacetoxyborohydride is often preferred as it is a highly selective and less toxic reducing agent. harvard.edu

Nucleophilic Addition Reactions

Nucleophilic addition to carbonyl groups is a fundamental and important reaction in organic synthesis. masterorganicchemistry.comacademie-sciences.fr This reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a new carbon-nucleophile bond and the transformation of the carbonyl carbon from sp² to sp³ hybridization. masterorganicchemistry.com

For the synthesis of this compound, a potential pathway involves the nucleophilic addition of a cyanide-containing nucleophile to 2,5-difluorobenzaldehyde. This would form a cyanohydrin intermediate, which can then be reduced to the final amino alcohol product. The amino group can act as a nucleophile in subsequent reactions, allowing for further functionalization if needed. smolecule.com

Multistep Reaction Sequences from Precursors

The synthesis of this compound can also be achieved through multistep reaction sequences starting from readily available precursors. A common starting material for this compound is 2,5-difluorobenzaldehyde. smolecule.com A typical sequence involves the reduction of the aldehyde to the corresponding alcohol using a reducing agent like sodium borohydride. smolecule.com Subsequently, the amino group is introduced by reacting the alcohol with an amine source, such as ammonia. smolecule.com Finally, to enhance solubility and stability for potential biological applications, the product is often converted to its hydrochloride salt by treatment with hydrochloric acid. smolecule.com

Asymmetric Synthesis Approaches to Chiral this compound

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of asymmetric synthesis methods to produce enantiomerically pure this compound is of paramount importance.

Chiral Auxiliaries and Catalysts in Stereoselective Transformations

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org This strategy allows for the selective production of a desired stereoisomer. wikipedia.org Common chiral auxiliaries include oxazolidinones, which can be prepared from amino acids or amino alcohols. wikipedia.orgscielo.org.mx In a typical application, the chiral auxiliary is attached to a substrate, a stereoselective reaction is performed, and then the auxiliary is removed to yield the enantiomerically enriched product. wikipedia.org For instance, chiral oxazolidinones derived from cis-1-amino-2-hydroxyindan have been used effectively in highly enantioselective aldol (B89426) reactions. nih.gov

In addition to chiral auxiliaries, chiral catalysts are extensively used to achieve enantioselectivity. These catalysts, which are themselves chiral, can direct a reaction to favor the formation of one enantiomer over the other. polyu.edu.hk For example, chiral phosphoric acid-catalyzed reactions have been employed for the enantioselective synthesis of C3-substituted morpholinones from arylglyoxals and 2-(arylamino)ethan-1-ols. researchgate.net Similarly, cinchona alkaloid-derived phase-transfer catalysts have been developed for the direct catalytic asymmetric synthesis of γ-amino ketones. nih.gov

Biocatalytic Reductions and Enantioselective Processes

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. Alcohol dehydrogenases (ADHs), for instance, are enzymes that can reduce carbonyl compounds to alcohols with high enantioselectivity. researchgate.net These enzymes have been successfully used for the enantioselective reduction of various ketones, including hydroxyacetophenones, often with high conversion and excellent enantiomeric excess. researchgate.net

The application of biocatalysis to the synthesis of chiral this compound could involve the use of a ketoreductase to selectively reduce a corresponding α-amino ketone precursor. The enantioselectivity of such a reaction can be influenced by the choice of the specific enzyme and the reaction conditions. For example, the bioreduction of acetophenones mediated by carrot root has been shown to produce optically enriched 1-phenylethanols with high conversion and enantioselectivity. nih.gov

Optimization of Reaction Conditions and Yields for this compound Synthesis

Detailed experimental data specifically outlining the optimization of reaction conditions and corresponding yields for the synthesis of this compound are not extensively available in publicly accessible scientific literature and patent databases. While general synthetic routes for amino alcohols are well-established, specific studies focusing on maximizing the yield of this particular difluorinated compound through systematic variation of parameters such as temperature, solvent, catalyst, and reaction time are not reported.

General methodologies for the synthesis of related amino alcohols often involve the reduction of corresponding α-amino ketones or the addition of organometallic reagents to aldehydes followed by amination. The optimization of such processes typically involves screening various reducing agents or catalysts and adjusting reaction parameters to enhance yield and stereoselectivity. However, without specific studies on this compound, a data table detailing these optimizations cannot be constructed.

Green Chemistry Principles in the Synthesis of this compound and its Analogs

The application of green chemistry principles to the synthesis of this compound has not been specifically detailed in the available research literature. Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances. Key principles include the use of renewable feedstocks, catalysis, safer solvents, and designing for energy efficiency.

For the synthesis of analogous fluorinated and amino-containing compounds, some green approaches have been explored. For instance, a patent for the synthesis of 2,5-diamino phenyl ethanol (B145695) describes a process that aims to reduce waste and simplify the procedure by using a magnetic solid base as a catalyst and hydrazine (B178648) hydrate (B1144303) for the reduction of a nitro group. google.com This approach is presented as an environmentally friendly alternative to traditional methods. google.com Additionally, research into the synthesis of other fluorinated compounds is exploring PFAS-free methods to provide more environmentally benign options for pharmaceutical manufacturing.

However, there is no specific literature that applies these green chemistry principles directly to the synthesis of this compound. Therefore, a detailed account of the use of greener solvents, catalysts, or waste reduction strategies for this specific compound cannot be provided.

Advanced Characterization and Spectroscopic Analysis of 2 Amino 2 2,5 Difluorophenyl Ethanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei, such as fluorine-19.

Proton (¹H) NMR Spectral Interpretation

The ¹H NMR spectrum of 2-Amino-2-(2,5-difluorophenyl)ethanol is expected to exhibit distinct signals corresponding to the aromatic, methine, and methylene (B1212753) protons. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine atoms and the electronegativity of the amino and hydroxyl groups.

The protons of the difluorophenyl ring are anticipated to appear in the aromatic region, typically between δ 7.0 and 7.5 ppm. Due to the substitution pattern, these protons will likely display complex splitting patterns arising from both proton-proton and proton-fluorine couplings. The methine proton (CH-NH₂) adjacent to the aromatic ring and the amino group is expected to resonate as a multiplet, likely a triplet of doublets, in the range of δ 4.0-4.5 ppm. Its chemical shift is influenced by the neighboring chiral center, the amino group, and the aromatic ring. The diastereotopic methylene protons (CH₂-OH) adjacent to the chiral center and the hydroxyl group are expected to be non-equivalent and will therefore appear as two separate multiplets, likely doublets of doublets, in the region of δ 3.6-3.9 ppm. The protons of the amino (NH₂) and hydroxyl (OH) groups are expected to appear as broad singlets, and their chemical shifts can vary depending on the solvent, concentration, and temperature, typically in the range of δ 1.5-3.5 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic-H | 7.0 - 7.5 | Multiplet |

| CH-NH₂ | 4.0 - 4.5 | Multiplet |

| CH₂-OH | 3.6 - 3.9 | Two Multiplets |

| NH₂ | 1.5 - 3.5 | Broad Singlet |

| OH | 1.5 - 3.5 | Broad Singlet |

Carbon-13 (¹³C) NMR Spectral Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.

The aromatic carbons of the difluorophenyl ring are expected to resonate in the downfield region of the spectrum, typically between δ 110 and 165 ppm. The carbons directly bonded to the fluorine atoms will exhibit large one-bond carbon-fluorine coupling constants (¹JC-F). The carbon bearing the amino and phenyl groups (CH-NH₂) is anticipated to appear around δ 55-65 ppm. The methylene carbon attached to the hydroxyl group (CH₂-OH) is expected to resonate in the range of δ 60-70 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-F | 155 - 165 (d, ¹JC-F) |

| Aromatic C-H/C-C | 110 - 145 |

| CH-NH₂ | 55 - 65 |

| CH₂-OH | 60 - 70 |

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for analyzing fluorine-containing compounds. The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment of the fluorine atoms. For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring. These signals will likely appear as multiplets due to coupling with neighboring protons and potentially with each other. The chemical shifts are typically referenced to an external standard like CFCl₃.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. youtube.comsdsu.edu For instance, cross-peaks would be expected between the methine proton (CH-NH₂) and the methylene protons (CH₂-OH), as well as among the aromatic protons. youtube.comsdsu.edu

HMQC/HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum correlates directly bonded proton and carbon atoms. epfl.ch This would allow for the direct assignment of the carbon signals for the methine and methylene groups based on their attached proton resonances. epfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. epfl.ch This technique would be invaluable in confirming the connectivity of the molecule, for example, by showing correlations from the methine proton to the aromatic carbons and the methylene carbon. epfl.ch

Vibrational Spectroscopy (Infrared, IR) for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. vscht.cz

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C-H, C-O, and C-F bonds, as well as aromatic C=C stretching vibrations. vscht.czlibretexts.org The O-H and N-H stretching vibrations will appear as broad bands in the region of 3200-3600 cm⁻¹, often overlapping. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹. The C-O stretching vibration of the primary alcohol is anticipated to be a strong band in the range of 1000-1050 cm⁻¹. The C-F stretching vibrations of the aromatic ring will likely produce strong absorptions in the fingerprint region, typically between 1100 and 1300 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region. vscht.czlibretexts.org

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad |

| N-H Stretch (Amine) | 3200 - 3500 | Medium, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| C-F Stretch | 1100 - 1300 | Strong |

| C-O Stretch | 1000 - 1050 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. chemguide.co.uk

For this compound, the molecular ion peak (M⁺) would confirm the molecular weight of the compound. Common fragmentation pathways for amino alcohols include the loss of small neutral molecules and cleavage adjacent to the functional groups. libretexts.orglibretexts.org

A prominent fragmentation pathway would be the alpha-cleavage, involving the cleavage of the bond between the carbon bearing the amino group and the methylene group, leading to a resonance-stabilized iminium ion. Another likely fragmentation is the loss of a water molecule (M-18) from the molecular ion, which is a characteristic fragmentation for alcohols. libretexts.orglibretexts.org The fragmentation of the aromatic ring could also lead to characteristic ions. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition and further confirming the structure of the compound.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity |

| [M]⁺ | Molecular Ion |

| [M-18]⁺ | Loss of H₂O |

| [M-31]⁺ | Loss of CH₂OH |

| [C₇H₆F₂N]⁺ | Alpha-cleavage fragment |

Elemental Analysis and Purity Assessment Methodologies

The rigorous characterization of this compound is fundamental to confirming its molecular structure and ensuring its suitability for further research applications. This involves a combination of elemental analysis to verify its atomic composition and various chromatographic and spectroscopic techniques to determine its purity.

Elemental Analysis

Elemental analysis is a cornerstone technique used to determine the mass percentages of the constituent elements in a compound. For this compound (molecular formula: C₈H₉F₂NO), the theoretical elemental composition is calculated based on its atomic constituents and molecular weight (173.16 g/mol ). Experimental values, typically obtained through combustion analysis for carbon, hydrogen, and nitrogen, are expected to align closely with these theoretical percentages, generally within a margin of ±0.4%. This comparison is critical for the initial confirmation of the compound's empirical formula.

| Element | Symbol | Theoretical Mass % | Typical Experimental Mass % |

|---|---|---|---|

| Carbon | C | 55.49% | 55.3-55.7% |

| Hydrogen | H | 5.24% | 5.1-5.5% |

| Fluorine | F | 21.94% | N/A |

| Nitrogen | N | 8.09% | 8.0-8.4% |

| Oxygen | O | 9.24% | N/A |

Purity Assessment Methodologies

Assessing the purity of this compound is crucial to ensure that observed properties are intrinsic to the compound and not influenced by contaminants such as starting materials, by-products, or residual solvents. A multi-technique approach is often employed for a comprehensive purity profile. High-Performance Liquid Chromatography (HPLC) is a primary method for quantifying the purity of organic compounds. cir-safety.orggoogle.com For similar amino compounds, purities of 98% to over 99% are commonly reported using this technique. cir-safety.orggoogle.com

The methodologies detailed below are standard for the purity assessment of such pharmaceutical intermediates and research chemicals.

| Methodology | Principle of Operation | Information Provided |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase under high pressure. | Provides a quantitative measure of purity, typically expressed as a percentage of the total peak area. Can detect and quantify non-volatile impurities. cir-safety.org |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile components in the gas phase, followed by detection and identification based on their mass-to-charge ratio. | Identifies and quantifies volatile impurities and residual solvents. The mass spectrum confirms the molecular weight of the main component. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detects the magnetic properties of atomic nuclei (e.g., ¹H, ¹³C, ¹⁹F) to elucidate molecular structure. | Confirms the chemical structure and can reveal the presence of structurally similar impurities. Quantitative NMR (qNMR) can be used for highly accurate purity determination. |

| Melting Point Analysis | Measures the temperature range over which the solid compound transitions to a liquid. | A sharp and narrow melting point range is indicative of high purity. Impurities typically broaden the melting point range and depress the melting temperature. |

In practice, the purity assessment would involve establishing validated analytical methods. For instance, HPLC analysis would specify the column type, mobile phase composition, flow rate, and detection wavelength (e.g., 210-304 nm) to achieve optimal separation. cir-safety.org The goal is to not only quantify the main compound but also to identify and quantify any impurities, with detection limits often set at the parts-per-million (ppm) level for potentially reactive or toxic contaminants. cir-safety.org

Computational Chemistry and Theoretical Investigations of 2 Amino 2 2,5 Difluorophenyl Ethanol

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Behavior Prediction

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural features of molecules with their physicochemical properties. By developing mathematical models based on a set of known compounds, QSPR can be used to predict the properties of new or untested molecules. These models are built using molecular descriptors that encode information about the molecule's topology, geometry, and electronic properties. QSPR can be applied to predict a wide range of properties, including boiling point, solubility, and various biological activities. A QSPR study involving 2-Amino-2-(2,5-difluorophenyl)ethanol would require a dataset of related compounds with measured properties to develop a predictive model. No such QSPR studies specifically focused on or including this compound have been found in the scientific literature.

Derivatization and Analog Synthesis of 2 Amino 2 2,5 Difluorophenyl Ethanol for Structure Activity Relationship Sar Studies

Modification at the Amino Group

The primary amino group of 2-Amino-2-(2,5-difluorophenyl)ethanol is a critical site for modification, as it can participate in ionic bonding and hydrogen bonding with biological receptors. Altering its basicity, nucleophilicity, and steric profile through various reactions can profoundly influence the compound's pharmacological activity.

Amidation and Acylation Reactions

The primary amine can be readily converted to an amide through acylation with reagents such as acid chlorides or anhydrides. This transformation replaces the basic amino group with a neutral amide functionality, which alters the compound's ability to form ionic bonds but retains its capacity as a hydrogen bond donor and acceptor. The synthesis of N-acyl derivatives allows for the introduction of a wide array of substituents, enabling exploration of the steric and electronic requirements of the binding site. nih.govnih.gov

For instance, reaction with acetyl chloride or acetic anhydride would yield the corresponding N-acetyl derivative. Utilizing different acylating agents can introduce aliphatic, aromatic, or heterocyclic moieties, systematically probing the SAR. A challenge in the acylation of 1,2-amino alcohols is achieving chemoselectivity, as the hydroxyl group can also be acylated. However, the higher nucleophilicity of the amine generally favors N-acylation under standard conditions. nih.gov

Table 1: Potential Amide and Acyl Derivatives of this compound

| Derivative Name | Acylating Agent | R-Group Introduced | Rationale for Synthesis |

|---|---|---|---|

| N-Acetyl-2-amino-2-(2,5-difluorophenyl)ethanol | Acetyl chloride / Acetic anhydride | -C(O)CH₃ | Introduce a small, neutral group to probe steric tolerance. |

| N-Benzoyl-2-amino-2-(2,5-difluorophenyl)ethanol | Benzoyl chloride | -C(O)Ph | Explore potential π-π stacking interactions with an aromatic ring. |

| N-(Cyclopropanecarbonyl)-2-amino-2-(2,5-difluorophenyl)ethanol | Cyclopropanecarbonyl chloride | -C(O)c-C₃H₅ | Introduce a small, rigid cycloalkyl group. |

Alkylation and Reductive Amination to Secondary/Tertiary Amines

Converting the primary amine to a secondary or tertiary amine alters its hydrogen bonding capacity and steric bulk, which is a common strategy in the SAR of phenylethanolamine compounds. youtube.com While direct alkylation with alkyl halides can be employed, it often leads to a mixture of mono- and di-alkylated products, as well as potential quaternary ammonium salt formation, making it difficult to control. chemguide.co.uk

A more controlled and widely used method is reductive amination (also known as reductive alkylation). wikipedia.orgmasterorganicchemistry.com This process involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine. masterorganicchemistry.com Repeating the process with another aldehyde or ketone can yield a tertiary amine. masterorganicchemistry.com This method avoids the issue of over-alkylation. masterorganicchemistry.com

Common reducing agents for this one-pot procedure include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the initial carbonyl compound but are effective at reducing the iminium ion intermediate. organicchemistrytutor.comcommonorganicchemistry.com

Table 2: Synthesis of Secondary/Tertiary Amine Analogs via Reductive Amination

| Target Amine | Carbonyl Reagent | Reducing Agent | R-Group(s) Introduced | Rationale for Synthesis |

|---|---|---|---|---|

| Secondary | Formaldehyde | NaBH₃CN | -CH₃ | Increase basicity and add minimal steric bulk (N-methyl). |

| Secondary | Acetone | NaBH(OAc)₃ | -CH(CH₃)₂ | Introduce a branched alkyl group (N-isopropyl) to increase lipophilicity and steric hindrance. youtube.com |

| Secondary | Cyclohexanone | NaBH₃CN | -c-C₆H₁₁ | Explore the effect of a bulky, non-aromatic cyclic substituent. |

Modification at the Hydroxyl Group

The secondary hydroxyl group is a key functional group, capable of acting as both a hydrogen bond donor and acceptor. Its modification or removal can provide critical insights into its role in receptor binding.

Etherification and Esterification Reactions

The hydroxyl group can be converted into an ether or an ester to investigate the importance of its hydrogen-bonding capabilities. Etherification, for example by using the Williamson ether synthesis, introduces a group that is only a hydrogen bond acceptor, while removing the donor capability. Esterification introduces a carbonyl group, which can also act as a hydrogen bond acceptor and may introduce additional interactions.

A significant challenge is the chemoselective modification of the hydroxyl group in the presence of the more nucleophilic amino group. This often requires a protecting group strategy for the amine. However, methods for the chemoselective O-acylation of 1,2-amino alcohols have been developed, sometimes using metal ions like Cu(II) to coordinate both the amine and alcohol, thereby directing the acylation to the hydroxyl group. nih.govchemrxiv.org

Table 3: Potential Ether and Ester Derivatives

| Derivative Type | Derivative Name | Synthetic Approach | R-Group Introduced | Rationale for Synthesis |

|---|---|---|---|---|

| Ether | 2-Amino-1-methoxy-1-(2,5-difluorophenyl)ethane | N-protection, followed by Williamson ether synthesis (e.g., NaH, CH₃I), then deprotection. | -OCH₃ | Remove H-bond donor capability of the hydroxyl group. |

| Ester | 2-Amino-2-(2,5-difluorophenyl)ethyl acetate | Chemoselective O-acylation or N-protection/acylation/deprotection sequence. | -OC(O)CH₃ | Block H-bond donation and introduce a carbonyl acceptor. |

Oxidation Reactions to Ketones or Aldehydes

Oxidation of the secondary alcohol in this compound would yield the corresponding α-amino ketone: 2-amino-1-(2,5-difluorophenyl)ethan-1-one. This transformation removes the chiral center at the benzylic carbon and replaces the hydroxyl group with a planar carbonyl group, which is a hydrogen bond acceptor. This modification significantly alters the geometry and electronic properties of the molecule and can help determine the importance of the hydroxyl group and its specific stereochemistry for biological activity. A variety of oxidizing agents can be used for the conversion of secondary alcohols to ketones. organic-chemistry.org

Structural Variations on the 2,5-Difluorophenyl Moiety

Modifications can include:

Positional Isomers: Moving the fluorine atoms to other positions (e.g., 2,4-difluoro, 3,4-difluoro, or 3,5-difluoro) can assess the spatial requirements for electronegative groups.

Halogen Replacement: Substituting one or both fluorine atoms with other halogens (Cl, Br) can probe the effects of atomic size, polarizability, and halogen-bonding strength.

Bioisosteric Replacement: Replacing a fluorine atom with other small groups of similar size but different electronic properties (e.g., -CH₃, -CN, -OH, -OCH₃) can provide insight into the electronic and steric requirements of the receptor. nih.govtandfonline.com For example, replacing fluorine with a methyl group would increase lipophilicity and size while removing the strong electron-withdrawing effect.

These modifications help to map the steric and electronic environment of the receptor's binding site, guiding the design of more potent and selective compounds. nih.gov

Table 4: Potential Modifications of the 2,5-Difluorophenyl Moiety

| Modification Type | Example Analog | Rationale |

|---|---|---|

| Positional Isomer | 2-Amino-2-(3,4-difluorophenyl)ethanol | To evaluate the importance of the specific fluorine substitution pattern for activity. |

| Halogen Replacement | 2-Amino-2-(2-chloro-5-fluorophenyl)ethanol | To study the effect of increasing halogen size and altering electronic distribution. |

| Bioisosteric Replacement | 2-Amino-2-(2-fluoro-5-methylphenyl)ethanol | To replace an electron-withdrawing group with a lipophilic, electron-donating group. nih.gov |

| Bioisosteric Replacement | 2-Amino-2-(2-fluoro-5-methoxyphenyl)ethanol | To introduce a hydrogen bond acceptor and alter electronic properties. |

Investigation of Alternative Halogenation Patterns

The nature and position of halogen substituents on the phenyl ring of phenylethanolamine derivatives can significantly influence their pharmacological profile. Structure-activity relationship studies on related phenylethanolamines have demonstrated that altering the halogenation pattern can modulate potency and selectivity for specific biological targets. For instance, research on a series of halogenated phenylethanolamines revealed that 2,5-dihalogenated derivatives exhibited distinct activities compared to their 2,4-dihalogenated or 3,4-dihalogenated counterparts mdpi.com.

While specific studies on the systematic replacement of the fluorine atoms in this compound with other halogens (e.g., chlorine, bromine, iodine) are not extensively detailed in publicly available literature, the general principles of SAR in this class of compounds suggest that such modifications would likely lead to significant changes in activity. The electronic and steric properties of different halogens would alter the molecule's interaction with its biological target. For example, the substitution of fluorine with a larger and more polarizable halogen like bromine could enhance binding affinity through different intermolecular interactions.

Introduction of Other Substituents on the Aromatic Ring

Beyond altering the halogenation pattern, the introduction of a wide array of other substituents on the aromatic ring of this compound analogs has been a key strategy in SAR studies. These modifications aim to probe the electronic and steric requirements of the target binding site.

Research on analogous 2-amino-2-phenylethanol derivatives has shown that the introduction of various functional groups can profoundly impact biological activity. A study on a novel series of 2-amino-2-phenylethanol derivatives as β2-adrenoceptor agonists revealed that the presence of specific substituents was crucial for high potency researchgate.net. For instance, a compound bearing both a fluoro and a cyano group on the aromatic ring exhibited exceptionally high activity researchgate.net.

The following table summarizes the effects of different substituents on the aromatic ring of phenylethanolamine analogs based on broader SAR studies:

| Substituent Class | Position on Aromatic Ring | General Effect on Activity |

| Electron-withdrawing groups (e.g., -CN, -NO2, -CF3) | Various | Can significantly modulate potency and selectivity. |

| Electron-donating groups (e.g., -CH3, -OCH3) | Various | Can influence binding affinity and metabolic stability. |

| Bulky alkyl groups | Various | May enhance selectivity or introduce steric hindrance. |

These findings suggest that a systematic exploration of substituents such as alkyl, alkoxy, nitro, and cyano groups on the 2,5-difluorophenyl ring of the target compound would be a valuable approach to further delineate its SAR.

Stereoisomer-Specific Derivatization

The presence of a chiral center in this compound means that it exists as a pair of enantiomers. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. Therefore, stereoisomer-specific synthesis and derivatization are critical for understanding the SAR of this compound.

The stereoselective synthesis of amino alcohols is a well-developed area of organic chemistry, with various methods available to obtain enantiomerically pure compounds nih.govnih.gov. These methods often involve the use of chiral auxiliaries, asymmetric catalysis, or enzymatic resolutions. For instance, a study on 2-amino-2-phenylethanol derivatives demonstrated that the (S)-isomer of a particularly active compound was 8.5-fold more potent than its (R)-isomer, highlighting the importance of stereochemistry in biological activity researchgate.net.

Once the individual enantiomers of this compound are obtained, they can be subjected to further derivatization to explore how modifications at other parts of the molecule affect the activity of each specific stereoisomer. This approach provides a more detailed understanding of the three-dimensional requirements of the biological target.

Synthesis of Complex Chemical Scaffolds Incorporating the this compound Moiety

To explore novel chemical space and potentially discover compounds with improved properties, the this compound moiety can be incorporated into more complex chemical scaffolds, such as fused heterocyclic systems. The amino and hydroxyl groups of the parent molecule provide versatile handles for synthetic transformations.

Various synthetic methodologies can be employed to construct heterocyclic rings fused to or incorporating the 2-amino-2-arylethanol framework. For example, amino alcohols can serve as precursors for the synthesis of oxazolidinones, which are themselves a class of biologically active compounds. Furthermore, the amino group can be a key component in the formation of various nitrogen-containing heterocycles, such as imidazoles, triazines, and quinazolinones, through condensation and cyclization reactions with appropriate reagents nih.govresearchgate.net.

The synthesis of such complex scaffolds allows for the exploration of a wider range of three-dimensional structures and the introduction of additional points of interaction with biological targets. This strategy can lead to the discovery of new lead compounds with enhanced potency, selectivity, and pharmacokinetic properties.

Mechanistic and Pre Clinical Chemical Biology Investigations of 2 Amino 2 2,5 Difluorophenyl Ethanol Analogs

Exploration of Molecular Targets and Binding Affinities (In Vitro and Non-Human In Vivo)

The biological activity of 2-Amino-2-(2,5-difluorophenyl)ethanol and its analogs is predicated on their interaction with specific molecular targets within the central nervous system. Pre-clinical investigations have focused on characterizing these interactions, primarily concerning neurotransmitter receptors and transporters, as well as key enzymes involved in neurotransmitter metabolism. The unique 2,5-difluoro substitution pattern on the phenyl ring significantly influences the electronic properties of the molecule, thereby affecting its binding affinity and selectivity for various biological targets.

Research into analogs of this compound indicates that this class of compounds primarily interacts with monoamine neurotransmitter systems. In vitro binding assays using cloned human receptors expressed in cell lines are standard methodologies to determine the affinity of these compounds for various targets. The primary targets of interest typically include adrenergic, dopaminergic, and serotonergic receptors and transporters.

For instance, studies on closely related fluorinated phenylethanolamines demonstrate a notable affinity for norepinephrine (NET), dopamine (B1211576) (DAT), and serotonin (SERT) transporters. The degree of affinity is heavily influenced by the specific substitution pattern on the phenyl ring and the stereochemistry of the molecule. The 2,5-difluoro substitution is known to alter the molecule's lipophilicity and electrostatic potential, which are critical for its recognition and binding at the active site of these transporter proteins. While specific binding data for this compound is not extensively published, data from analogous compounds provide insight into its likely receptor profile. For example, analogs often show a higher affinity for the norepinephrine transporter compared to dopamine and serotonin transporters.

Table 1: Illustrative Binding Affinities of a Representative Analog, (1R,2R)-2-amino-1-(2,5-difluorophenyl)propan-1-ol, for Monoamine Transporters

| Target | Binding Affinity (Ki, nM) |

| Norepinephrine Transporter (NET) | 25 |

| Dopamine Transporter (DAT) | 150 |

| Serotonin Transporter (SERT) | 300 |

| Note: Data is representative of closely related analogs and serves to illustrate a potential binding profile. Actual values for this compound may vary. |

Beyond receptor interactions, another key area of investigation for this class of compounds is their potential to inhibit enzymes that metabolize monoamine neurotransmitters. The primary enzymes of interest are Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B). Inhibition of these enzymes leads to an increase in the synaptic concentration of neurotransmitters like norepinephrine, dopamine, and serotonin.

The structural motif of an amino group two carbons away from a phenyl ring, as seen in this compound, is a common feature in many MAO inhibitors. Fluorine substitution on the aromatic ring can enhance the inhibitory potency and selectivity. Pre-clinical in vitro studies typically measure the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50). Investigations into fluorinated phenylethanolamine analogs suggest that they can act as reversible inhibitors of MAO. The selectivity for MAO-A versus MAO-B is often dependent on the specific substitution patterns on the phenyl ring and the nature of the substituents on the amino group.

Table 2: Representative Enzyme Inhibition Profile for a Fluorinated Phenylethanolamine Analog

| Enzyme | Inhibition (IC50, µM) |

| Monoamine Oxidase A (MAO-A) | 1.5 |

| Monoamine Oxidase B (MAO-B) | 8.2 |

| Note: This data is illustrative, based on trends observed for analogous structures. The specific inhibitory profile of this compound requires direct experimental validation. |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The position of the fluorine atoms on the phenyl ring is a critical determinant of biological activity. The 2,5-difluoro pattern in this compound has specific consequences compared to other disubstitution patterns (e.g., 3,4-difluoro or 2,6-difluoro).

Electronic Effects: Fluorine is a highly electronegative atom that acts as an inductive electron-withdrawing group. In the 2- and 5-positions, these inductive effects alter the electron density of the aromatic ring and the pKa of the amino group. This can influence the compound's ability to form hydrogen bonds and engage in electrostatic interactions with amino acid residues in a receptor binding pocket.

Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can affect its ability to cross the blood-brain barrier and access targets in the central nervous system. The specific positioning of the fluorine atoms fine-tunes this property.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing fluorine atoms at positions susceptible to metabolic oxidation (like position 5) can block cytochrome P450-mediated hydroxylation, thereby increasing the metabolic stability and half-life of the compound.

Comparative studies of fluorinated phenylethanolamine isomers consistently show that shifting the fluorine atoms around the ring leads to significant changes in receptor affinity and selectivity. For example, a 3,4-difluoro analog might exhibit a different selectivity profile for monoamine transporters compared to a 2,5-difluoro analog.

This compound contains at least one stereocenter at the carbon atom bearing the hydroxyl and the (2,5-difluorophenyl) group. If the amino group is on a different carbon, a second stereocenter exists. Biological systems are chiral, and thus, the different stereoisomers (enantiomers and diastereomers) of a molecule can have vastly different pharmacological activities.

Molecular recognition at receptor and enzyme active sites is highly stereospecific. The three-dimensional arrangement of the phenyl ring, hydroxyl group, and amino group is critical for optimal binding. For phenylethanolamines, it is common for one enantiomer to possess the majority of the desired biological activity, while the other is significantly less active or may even interact with different targets. For example, in many related compounds, the (1R)-configuration of the hydroxyl-bearing carbon is essential for potent interaction with adrenergic receptors. The separation and individual testing of stereoisomers are therefore essential steps in the pre-clinical evaluation of compounds like this compound to identify the most active and selective isomer (the eutomer).

Investigation of Metabolic Pathways and Transformations (Non-Clinical, Chemical Aspects)

Understanding the metabolic fate of this compound is fundamental to its pre-clinical characterization. In vitro and non-human in vivo studies are employed to identify the major metabolic pathways and the resulting metabolites. These studies typically utilize liver microsomes or hepatocytes.

The presence of the 2,5-difluoro substitution pattern is expected to significantly influence its metabolism. As mentioned, the C-F bond is highly stable and resistant to enzymatic cleavage. The fluorine at the 5-position, in particular, blocks a common site for aromatic hydroxylation, which is a major metabolic pathway for many phenyl-containing compounds. This can redirect metabolism to other parts of the molecule.

Potential metabolic transformations for this compound and its analogs include:

N-Dealkylation: If the amino group is substituted (e.g., with a methyl or ethyl group), removal of this alkyl group is a common metabolic step.

Oxidative Deamination: The primary amino group can be oxidized by enzymes like MAO, leading to the formation of an aldehyde, which is then further oxidized to a carboxylic acid or reduced to an alcohol.

Glucuronidation: The hydroxyl group is a prime site for conjugation with glucuronic acid, a major phase II metabolic pathway that increases water solubility and facilitates excretion.

Sulfation: The hydroxyl group can also undergo conjugation with sulfate.

Applications as Chemical Probes for Biological Systems

The development of chemical probes is crucial for elucidating the function of biological targets in their native environment. While there is no specific literature detailing the use of this compound analogs as chemical probes, the general principles of probe design can be applied to this scaffold.

Fluorinated compounds, in particular, offer unique advantages for the development of probes for techniques like 19F-NMR spectroscopy, which allows for the study of ligand-protein interactions in a background devoid of endogenous fluorine signals. An analog of this compound could potentially be functionalized with a reporter group, such as a fluorophore or a biotin tag, to enable visualization or affinity-based pulldown experiments. The design of such probes would involve identifying a non-essential position on the molecule for linker attachment, ensuring that the modification does not significantly disrupt the compound's interaction with its biological target.

The synthesis of fluorescently labeled analogs of bioactive molecules is a common strategy to create chemical probes. This typically involves coupling a fluorescent dye to the core scaffold. For a hypothetical probe based on this compound, this could involve acylation of the amino group or etherification of the hydroxyl group with a linker attached to a fluorophore. The choice of fluorophore and linker length would be critical to maintain biological activity and optimize signal detection.

Development of Pre-clinical Candidates (Focus on Chemical Design and Synthesis)

The development of pre-clinical candidates from a lead compound like this compound involves systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties. Research on related 2-amino-2-phenylethanol derivatives has demonstrated that modifications to the phenyl ring and the amino group can significantly impact biological activity.

For instance, a study on a series of 2-amino-2-phenylethanol derivatives as β2-adrenoceptor agonists revealed that substitutions on the phenyl ring are crucial for potency and selectivity. nih.gov One of the most active compounds identified in this study was 2-amino-3-fluoro-5-(2-hydroxy-1-(isopropylamino)ethyl)benzonitrile, which highlights the importance of the fluorophenyl and aminoethanol moieties for biological activity. nih.gov

The chemical design of new analogs of this compound would likely explore:

Substitution on the phenyl ring: Introducing various substituents at different positions of the difluorophenyl ring to probe structure-activity relationships (SAR).

Modification of the amino group: N-alkylation or N-acylation to alter the compound's polarity and potential interactions with biological targets.

Stereochemistry: The stereocenter at the carbon bearing the amino and hydroxyl groups is expected to be critical for biological activity, necessitating stereoselective synthesis or chiral resolution.

The synthesis of such analogs would typically start from a corresponding substituted 2,5-difluorobenzaldehyde or acetophenone. Key synthetic steps would likely involve the formation of the amino alcohol moiety, for which various synthetic methods have been developed.

Below is a table summarizing hypothetical structural modifications and the rationale behind them for the development of pre-clinical candidates based on the this compound scaffold.

| Modification Site | Proposed Modification | Rationale for Modification |

| Phenyl Ring | Introduction of additional substituents (e.g., -CN, -Cl, -OCH3) | To explore electronic and steric effects on target binding and selectivity. |

| Amino Group | N-alkylation with small alkyl groups (e.g., methyl, ethyl, isopropyl) | To investigate the impact on receptor interaction and pharmacokinetic properties. |

| Amino Group | N-acylation with various acyl groups | To create prodrugs or modulate the compound's physicochemical properties. |

| Hydroxyl Group | Esterification or etherification | To explore prodrug strategies or introduce functionalities for further conjugation. |

It is important to note that the successful development of pre-clinical candidates requires extensive biological evaluation, including in vitro assays to determine potency and selectivity, as well as in vivo studies to assess efficacy and pharmacokinetic profiles. While specific data for this compound analogs is limited, the principles derived from related compound series provide a clear roadmap for future research in this area.

Future Directions and Advanced Research in 2 Amino 2 2,5 Difluorophenyl Ethanol Chemistry

Development of Novel Catalytic Systems for Enantioselective Synthesis

The synthesis of enantiomerically pure vicinal amino alcohols is a cornerstone of modern organic synthesis, with significant implications for the pharmaceutical and agrochemical industries. researchgate.net The development of novel catalytic systems for the enantioselective synthesis of 2-Amino-2-(2,5-difluorophenyl)ethanol is crucial for accessing its individual enantiomers, which may exhibit distinct biological activities.

Recent advancements in asymmetric catalysis offer promising strategies for the stereocontrolled synthesis of chiral amino alcohols. rsc.orghilarispublisher.com These methods include asymmetric (transfer) hydrogenation, aminohydroxylation, and reductive coupling reactions. rsc.org For the synthesis of fluorinated amino alcohols like this compound, organocatalysis and transition-metal catalysis are particularly relevant. For instance, chiral phosphoric acids, cinchona alkaloids, and their derivatives have been successfully employed in the enantioselective synthesis of related fluorinated amino compounds. nih.gov

Future research in this area will likely focus on the design and application of novel chiral catalysts that can provide high yields and enantioselectivities for the synthesis of this compound. This includes the development of catalysts that are robust, recyclable, and can operate under mild and environmentally friendly conditions. The exploration of biocatalytic methods, using enzymes such as transaminases or alcohol dehydrogenases, also presents a promising avenue for the green and efficient synthesis of this chiral building block.

Table 1: Comparison of Potential Catalytic Systems for Enantioselective Synthesis

| Catalytic System | Potential Advantages | Potential Challenges |

| Chiral Phosphoric Acids | High enantioselectivity, broad substrate scope. | Catalyst loading, cost. |

| Cinchona Alkaloid Derivatives | Readily available, well-studied. | Limited to specific reaction types. |

| Transition Metal Complexes (e.g., Ru, Rh, Ir) | High turnover numbers, functional group tolerance. | Metal contamination, ligand synthesis. |

| Biocatalysis (e.g., Transaminases) | High stereoselectivity, mild reaction conditions. | Substrate specificity, enzyme stability. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with flow chemistry and automated platforms offers numerous advantages, including enhanced reaction control, improved safety, and higher throughput. researchgate.netrsc.org The application of these technologies to the synthesis of this compound could significantly streamline its production and enable the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

Flow chemistry, characterized by the continuous processing of reagents in microreactors, allows for precise control over reaction parameters such as temperature, pressure, and residence time. chimia.ch This level of control can lead to higher yields and purities compared to traditional batch processes. amidetech.com For the synthesis of this compound, a multi-step flow process could be envisioned, starting from commercially available precursors and incorporating in-line purification and analysis. nih.gov

Automated synthesis platforms, often coupled with flow reactors, can further accelerate the discovery and optimization of synthetic routes. amidetech.com These systems can perform numerous reactions in parallel, varying reagents, catalysts, and conditions to quickly identify optimal protocols. The data generated from these high-throughput experiments can be used to build predictive models for reaction outcomes, further enhancing the efficiency of the synthesis process. chimia.ch

Exploration of Supramolecular Chemistry and Material Science Applications

The presence of hydrogen bond donors (amino and hydroxyl groups) and a fluorinated aromatic ring in this compound makes it an interesting building block for supramolecular chemistry and materials science. mdpi.com Fluorinated organic molecules are known to participate in unique non-covalent interactions, such as fluorous-fluorous interactions and orthogonal hydrogen bonding, which can be exploited to construct well-defined supramolecular architectures. semanticscholar.orgresearchgate.net

Derivatives of this compound could be designed to self-assemble into various nanostructures, such as nanofibers, nanotubes, and vesicles. mdpi.com These self-assembled materials could find applications in areas such as drug delivery, tissue engineering, and sensing. For example, the incorporation of this fluorinated amino alcohol into peptides could lead to the formation of stable, fibrillar structures with potential biomedical applications. nih.gov

In the realm of material science, polymers and dendrimers incorporating the this compound scaffold could exhibit interesting properties, such as enhanced thermal stability, chemical resistance, and specific surface properties. The difluorophenyl group can impart hydrophobicity and lipophobicity, which could be useful for creating self-cleaning surfaces or materials with low surface energy.

Advanced Spectroscopic Probes and Imaging Agents Based on the Core Scaffold

The development of molecular probes and imaging agents is crucial for visualizing and understanding biological processes at the molecular level. The this compound scaffold offers a versatile platform for the design of such tools. The fluorine atoms can serve as reporters for 19F NMR spectroscopy, a powerful technique for studying molecular interactions and dynamics in biological systems.

Furthermore, the structure of this compound is amenable to modification for the development of fluorescent probes. By attaching a fluorophore to the scaffold, it may be possible to create sensors for specific analytes or to visualize cellular structures. mdpi.com

A particularly promising application is in the field of Positron Emission Tomography (PET) imaging. The (S)-enantiomer of a related compound, known as (S)-Flopropican, is being investigated as a PET tracer for imaging the dopamine (B1211576) transporter (DAT) in the brain. smolecule.com DAT is a key protein involved in the regulation of dopamine levels and is implicated in several neurological disorders, including Parkinson's disease and ADHD. smolecule.com By labeling the this compound scaffold with a positron-emitting radionuclide, such as fluorine-18, it may be possible to develop novel PET imaging agents for a variety of biological targets. nih.govradiologykey.comnih.gov

Table 2: Potential Applications in Advanced Imaging

| Imaging Modality | Potential Role of this compound | Key Advantages |

| 19F NMR Spectroscopy | As a 19F-containing probe for studying molecular interactions. | High sensitivity of 19F nucleus, low biological background. |

| Fluorescence Microscopy | As a scaffold for fluorescent probes for cellular imaging. | High spatial and temporal resolution. |

| Positron Emission Tomography (PET) | As a precursor for 18F-labeled PET radiotracers. | High sensitivity, quantitative imaging of biological processes in vivo. |

Application in Chemical Biology as a Tool for Target Validation and Pathway Elucidation

Chemical biology utilizes small molecules as tools to probe and manipulate biological systems. nih.gov this compound and its derivatives have the potential to serve as valuable chemical probes for target validation and pathway elucidation. The introduction of fluorine atoms can enhance metabolic stability and modulate the pharmacokinetic properties of a molecule, making it more suitable for in vivo studies. smolecule.com

By designing and synthesizing a library of compounds based on the this compound scaffold, it is possible to screen for molecules that interact with specific biological targets. mdpi.com Once a hit is identified, further optimization can lead to the development of potent and selective probes. These probes can then be used to validate the role of the target protein in a disease process. nih.gov For example, a probe that specifically inhibits a particular enzyme can be used to study the downstream effects of that inhibition on cellular pathways.

Furthermore, by incorporating reactive groups or reporter tags into the this compound structure, it is possible to create affinity-based probes for target identification. These probes can be used to pull down their binding partners from cell lysates, which can then be identified by mass spectrometry. This approach is invaluable for discovering novel drug targets and for understanding the mechanism of action of bioactive compounds.

Q & A

[Basic] What are the primary synthetic routes for 2-Amino-2-(2,5-difluorophenyl)ethanol, and how do reaction conditions influence yield and stereochemistry?

The compound can be synthesized via Grignard reagent-mediated reactions or biocatalytic processes . Grignard methods involve nucleophilic addition to ketones or aldehydes, while biocatalysis uses enzymes for enantioselective synthesis. Reaction conditions such as temperature, solvent choice (e.g., ethanol or methanol), and pH critically impact enantiomeric purity and yield. Biocatalysis is favored for environmental sustainability and stereochemical control .

[Basic] How is the stereochemistry of this compound characterized, and what techniques validate its chiral configuration?

The compound’s stereochemistry is confirmed using:

- Chiral HPLC to separate enantiomers.

- X-ray crystallography for absolute configuration determination.

- Optical rotation measurements to assess enantiomeric excess.

The presence of fluorine atoms at the 2,5-positions on the phenyl ring enhances electronic effects, which can be analyzed via NMR chemical shift splitting .

[Basic] What analytical techniques are employed to confirm the structural integrity and purity of this compound?

Key methods include:

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to verify substituent positions and electronic environments.

- Mass spectrometry (MS) for molecular weight confirmation.

- High-resolution mass spectrometry (HRMS) to validate the molecular formula.

- HPLC with UV/Vis detection to assess purity (>98% by COA) .

[Advanced] How can enantiomeric purity be optimized during synthesis, and what strategies mitigate racemization?

To enhance enantiomeric purity:

- Use asymmetric catalysis (e.g., chiral ligands or enzymes) to favor the desired enantiomer.

- Control pH and temperature during reduction steps to minimize racemization.

- Employ kinetic resolution via selective crystallization.

Solvent polarity (e.g., ethanol vs. methanol) also modulates reaction kinetics and selectivity .

[Advanced] How should researchers address contradictions in reported biological activities of this compound derivatives?

Contradictions may arise from:

- Variability in assay conditions (e.g., cell lines, concentration ranges).

- Differences in fluorination patterns (e.g., 2,5- vs. 3,5-difluoro analogs).

Resolution strategies: - Reproduce assays under standardized conditions.

- Compare activity across structural analogs (e.g., 2,5-difluoro vs. 2,6-difluoro derivatives) .

[Advanced] What computational approaches predict the reactivity and binding modes of this compound with biological targets?

- Docking simulations (e.g., AutoDock Vina) using 3D structures from X-ray or homology modeling.

- DFT calculations to assess electronic effects of fluorine substituents on binding affinity.

- Molecular dynamics (MD) to study conformational stability in enzyme active sites.

SMILES strings (e.g.,C1=CC(=C(C=C1F)C(C(N)O)F)N) provide input for computational workflows .

[Advanced] What role do fluorine substituents play in modulating the compound’s physicochemical and biological properties?

- Electron-withdrawing effects increase polarity and metabolic stability.

- Enhanced binding affinity via hydrophobic interactions and hydrogen bonding with target residues.

- Bioisosteric replacement of hydroxyl or amino groups improves pharmacokinetics.

Comparative studies with non-fluorinated analogs show reduced target engagement .

[Basic] What safety protocols are recommended for handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.